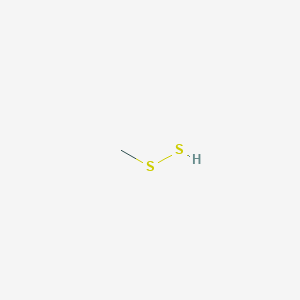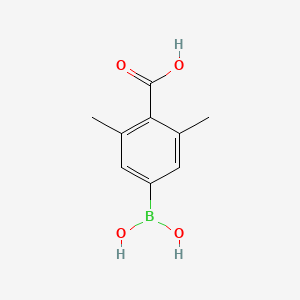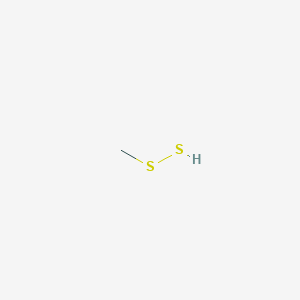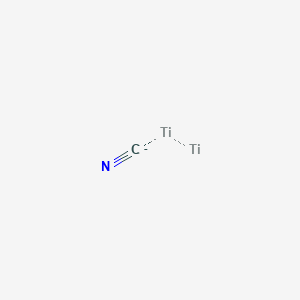
Titanium carbide nitride (Ti2CN)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium carbide nitride (Ti2CN) is a compound that combines the properties of titanium carbide and titanium nitride. It is known for its exceptional hardness, high melting point, and excellent wear resistance. These properties make it a valuable material in various industrial applications, including cutting tools, coatings, and electronic devices.
准备方法
Synthetic Routes and Reaction Conditions: Titanium carbide nitride can be synthesized through several methods, including carbothermal reduction, chemical vapor deposition (CVD), and sol-gel processes. One common method involves the carbothermal reduction of titanium dioxide (TiO2) with carbon in a nitrogen atmosphere at high temperatures. The reaction conditions, such as temperature and time, significantly influence the phase transformation and morphology of the products .
Industrial Production Methods: In industrial settings, titanium carbide nitride is often produced using chemical vapor deposition (CVD). This method involves the reaction of titanium tetrachloride (TiCl4) with ammonia (NH3) and methane (CH4) at high temperatures. The resulting Ti2CN is deposited as a thin film on various substrates, providing excellent wear resistance and durability .
化学反应分析
Types of Reactions: Titanium carbide nitride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen at high temperatures to form titanium dioxide (TiO2) and carbon dioxide (CO2). It can also undergo nitridation reactions to form titanium nitride (TiN) and carbon nitride (C3N4) .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, nitrogen, and various hydrocarbons. The reaction conditions, such as temperature and pressure, play a crucial role in determining the products formed. For instance, oxidation reactions typically occur at temperatures above 800°C, while nitridation reactions may require temperatures above 1000°C .
Major Products: The major products formed from these reactions include titanium dioxide, titanium nitride, and carbon nitride. These products have various applications in industries such as electronics, coatings, and catalysis .
科学研究应用
Titanium carbide nitride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, it is used in the development of biocompatible coatings for implants and surgical instruments .
In the industrial sector, titanium carbide nitride is used in the production of cutting tools and wear-resistant coatings. Its high hardness and thermal stability make it an ideal material for machining and manufacturing processes. Additionally, it is used in the development of electronic devices, such as field-effect transistors and sensors, due to its excellent electrical conductivity and stability .
作用机制
The mechanism by which titanium carbide nitride exerts its effects is primarily related to its unique crystal structure and electronic properties. The compound’s high hardness and wear resistance are attributed to its strong covalent bonding and dense crystal lattice. These properties enable it to withstand high temperatures and mechanical stress without degrading .
At the molecular level, titanium carbide nitride interacts with various substrates through physical and chemical adsorption processes. This interaction enhances the material’s catalytic activity and stability, making it an effective catalyst for various chemical reactions .
相似化合物的比较
Titanium Nitride (TiN): Known for its high hardness and excellent wear resistance, titanium nitride is widely used in cutting tools and coatings.
Titanium Carbide (TiC): Titanium carbide is known for its high melting point and excellent electrical conductivity. It is commonly used in the production of cutting tools and wear-resistant coatings.
属性
分子式 |
CNTi2- |
|---|---|
分子量 |
121.75 g/mol |
IUPAC 名称 |
titanium;cyanide |
InChI |
InChI=1S/CN.2Ti/c1-2;;/q-1;; |
InChI 键 |
KNGFPHLGNCUHTB-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[Ti].[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


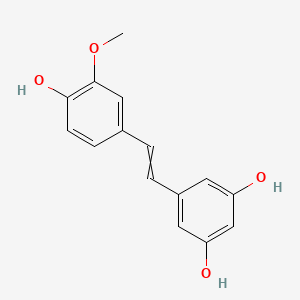
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
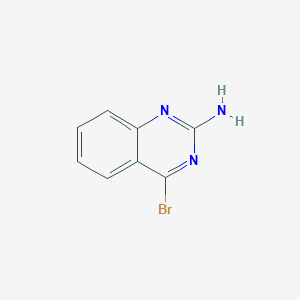
![7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,10,11,12,12b-octol, 2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4a,8,13,13-tetramethyl-, 4,5,6,9,12b-pentaacetate 10-benzoate, (2aR,4S,4aS,5R,6R,9R,10S,11S,12S,12aR,12bS)-](/img/structure/B12436100.png)

![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)

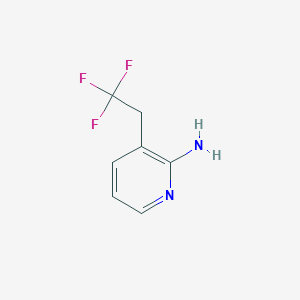
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
![(R)-1-{(S)-2-[DI(1-Naphthyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12436155.png)
![2-Thia-5-azabicyclo[2.2.1]heptane 2-oxide hydrochloride](/img/structure/B12436161.png)
